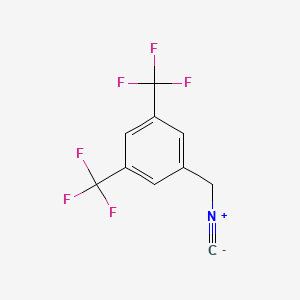
3,5-Bis(trifluoromethyl)benzylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide core. This compound is known for its high electronegativity and steric hindrance, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanide group. The process can be summarized as follows:
Starting Material: 3,5-Bis(trifluoromethyl)benzylamine.
Reagent: Phosgene or its derivatives.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.
Major Products Formed
Amides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Isocyanides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)benzylisocyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with various molecular targets. The high electronegativity and steric hindrance of the trifluoromethyl groups contribute to its reactivity. The compound can form stable complexes with metal ions and participate in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure but lacks the isocyanide group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid group instead of isocyanide.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar isocyanate group but different substitution pattern.
Uniqueness
3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both trifluoromethyl groups and the isocyanide group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H5F6N |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
1-(isocyanomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2 |
Clé InChI |
JCGMIIHYVXCSGT-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


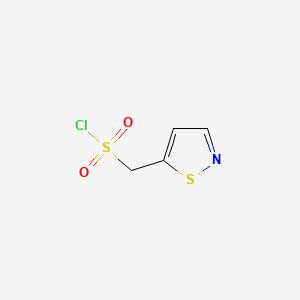
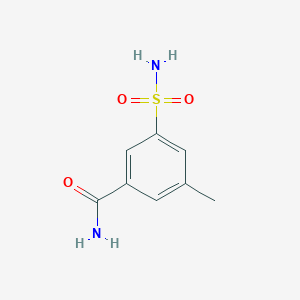

![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)

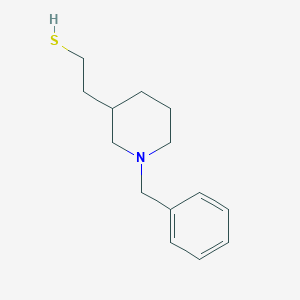
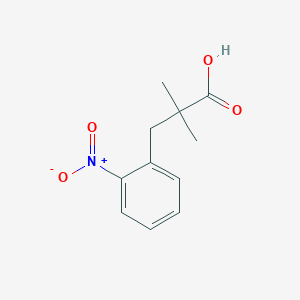

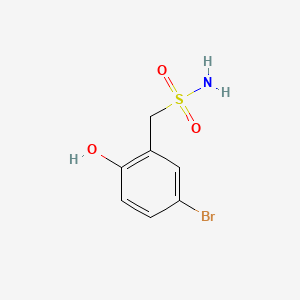

![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
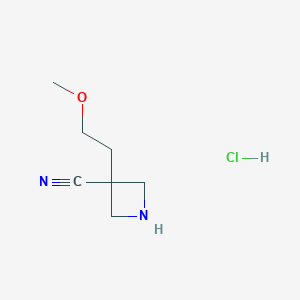
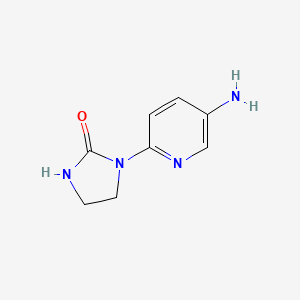
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
